molecular formula C21H18N2O2S B8548397 1-[5-Benzoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one CAS No. 886462-68-6

1-[5-Benzoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one

Cat. No.: B8548397
CAS No.: 886462-68-6
M. Wt: 362.4 g/mol
InChI Key: TWDIPUHDJDHLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Benzoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

886462-68-6

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(5-benzoyl-3-pyridin-4-ylthiophen-2-yl)piperidin-4-one

InChI

InChI=1S/C21H18N2O2S/c24-17-8-12-23(13-9-17)21-18(15-6-10-22-11-7-15)14-19(26-21)20(25)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12-13H2

InChI Key

TWDIPUHDJDHLMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(S2)C(=O)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [5-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-4-pyridin-4-yl-thiophen-2-yl]-phenyl-methanone (39.5 mg, 0.097 mmole), p-toluenesulfonic acid monohydrate (37 mg, 0.194 mmole, 2 eq.), acetone (2 mL), and water (1 mL) was heated to reflux overnight. The solution was diluted with water and made basic to pH 14 with 4N sodium hydroxide or 1 M sodium carbonate solution. The solution was extracted twice with ethyl acetate. The organic extracts were dried over magnesium sulfate, filtered, and purified by column chromatography to provide the product as yellow solid (22 mg, 63%). 1H NMR (CDCl3) δ 8.61 (m, 2H), 7.81-7.45 (m, 8H), 3.46 (m, 4H), 2.52 (m, 4H). MS (m/z): 363 (MH+), 385 (MNa+).
Name
[5-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-4-pyridin-4-yl-thiophen-2-yl]-phenyl-methanone
Quantity
39.5 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
63%

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